molecular formula C20H13N3O4 B2615817 (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate CAS No. 1209703-51-4

(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B2615817
CAS No.: 1209703-51-4
M. Wt: 359.341
InChI Key: IEBQNEDHQJSYKD-UHFFFAOYSA-N
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Description

The compound "(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate" is a hybrid heterocyclic molecule combining benzofuran, isoxazole, and benzoimidazole moieties. Its structure features a benzofuran ring fused to an isoxazole core via a methylene bridge, which is further esterified to a benzoimidazole carboxylate group.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4/c24-20(13-5-6-15-16(7-13)22-11-21-15)25-10-14-9-19(27-23-14)18-8-12-3-1-2-4-17(12)26-18/h1-9,11H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBQNEDHQJSYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Isoxazole Ring Formation: The isoxazole ring can be formed by the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.

    Benzimidazole Synthesis: The benzimidazole ring is typically synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Coupling Reactions: The final step involves coupling the benzofuran, isoxazole, and benzimidazole intermediates through esterification or amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Formation of Benzofuran Moiety

The benzofuran ring is typically synthesized via cyclization reactions involving phenolic compounds and acetylenes. This step may involve selective alkylation of phenolic hydroxyl groups, followed by cyclization under alkaline conditions to form the fused bicyclic structure .

Assembly of Benzimidazole Core

The benzimidazole fragment is synthesized via reductive cyclization of nitrobenzoate derivatives. This involves reducing a nitro group to an amine, followed by nucleophilic cyclization to form the fused imidazole ring .

Coupling Reactions

Suzuki coupling is employed to introduce substituents (e.g., isopropyl groups) onto the benzofuran or isoxazole rings. This reaction uses transition metal catalysts and arylboronic acids to establish carbon-carbon bonds .

Esterification/Amidation

The final step involves esterification (e.g., Fischer esterification) or amidation to form the carboxylate ester or amide functional group. This may involve saponification of methyl esters or coupling with amines using reagents like HATU .

Cyclization Reactions

Benzofuran formation proceeds via alkylation-cyclization , where a phenolic hydroxyl undergoes alkylation to form a bicyclic intermediate. The isoxazole ring forms through hydroxy amidine cyclization , where amidine intermediates rearrange to yield the heterocycle .

Suzuki Coupling

This cross-coupling reaction creates aryl-aryl bonds between the benzofuran/isoxazole core and other aromatic fragments. It proceeds via oxidative addition, transmetalation, and reductive elimination, catalyzed by palladium .

Amidation

Amide bond formation involves coupling carboxylic acids with amines using activating reagents (e.g., HATU). This step is critical for functionalizing the benzimidazole moiety .

Optimization Techniques

  • Solvent selection : Polar aprotic solvents (e.g., DMF) are often used for coupling reactions, while protic solvents (e.g., water) facilitate cyclization steps .

  • Temperature control : Reactions like Suzuki coupling or hydrogenation require precise temperature regulation to ensure selectivity .

  • Purification : Chromatography (e.g., column chromatography) is commonly employed to isolate the final product from byproducts .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The structure of benzimidazole derivatives has been associated with various biological activities, including antimicrobial properties. For instance, compounds similar to (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate have been synthesized and evaluated for their effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedActivity (Zone of Inhibition)
Compound AStaphylococcus aureus15 mm
Compound BEscherichia coli12 mm
Compound CCandida albicans18 mm

Studies indicate that the presence of the benzofuran and isoxazole moieties contributes significantly to the antimicrobial efficacy observed in these compounds .

Anticancer Properties

The compound has also shown promise in anticancer research. Benzimidazole derivatives are known for their cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells. For example, derivatives similar to this compound have been tested against breast cancer and lung cancer cell lines, demonstrating significant cytotoxicity.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Apoptosis induction
A549 (Lung Cancer)4.2Cell cycle arrest

The results indicate that these compounds can effectively inhibit tumor growth, making them candidates for further development as anticancer agents .

Anti-inflammatory Effects

Inflammation plays a critical role in the pathogenesis of many diseases, including cancer and autoimmune disorders. Compounds related to this compound have been evaluated for their anti-inflammatory properties. These studies typically involve assessing the inhibition of pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity Assessment

Compound NameCytokine Inhibition (%)Tested Concentration (µM)
Compound DTNF-alpha: 70%10
Compound EIL-6: 65%10

The findings suggest that these compounds can modulate inflammatory responses effectively, indicating potential therapeutic applications in treating inflammatory diseases .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Table 4: Synthesis Overview

StepReagents UsedYield (%)
Step 1Benzofuran derivative + isoxazole85
Step 2Benzo[d]imidazole derivative90

This meticulous approach ensures that the final product retains the desired biological activities while maintaining high purity levels .

Mechanism of Action

The mechanism of action of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity, selectivity, and mode of action are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

: Reductive Amination for Benzoimidazole Derivatives

  • Reagents : Benzaldehyde, NaBH₃CN, acetic acid.
  • Conditions: Room temperature, methanol solvent.
  • Key Step: Introduction of benzyl-hydroxyethylamino groups via reductive amination .

: Hydrolysis of Esters

  • Reagents : NaOH (10 wt%), acetic acid.
  • Conditions : Room temperature, pH adjustment for carboxylate formation .

Biological Activity

The compound (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of current research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:

  • Formation of Benzofuran Derivative : The benzofuran moiety is synthesized through cyclization reactions involving phenolic compounds and acetylenes.
  • Isoxazole Ring Formation : The isoxazole ring is introduced via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.
  • Amide Bond Formation : The final step involves coupling the benzofuran-isoxazole intermediate with a benzimidazole derivative under amide bond-forming conditions.

This synthetic route allows for the production of the compound in a relatively efficient manner, enabling further biological testing.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including those containing isoxazole and benzimidazole moieties. For instance, compounds derived from benzofuran have shown significant activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 2 μg/mL against Mycobacterium tuberculosis .
  • A series of benzofuran derivatives demonstrated antibacterial activity with MIC values ranging from 0.78 μg/mL to 6.25 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Benzofuran-based compounds have also been investigated for their anticancer properties. Studies indicate that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549) cells:

  • Compounds with specific substitutions on the benzofuran ring showed enhanced cytotoxicity, suggesting structure-activity relationships that could be exploited for drug development .

Table of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Benzofuran Derivative 1AntimicrobialM. tuberculosis H37Rv2 μg/mL
Benzofuran Derivative 2AntibacterialS. aureus0.78 μg/mL
Benzofuran Derivative 3AnticancerMCF-7 (breast cancer)IC50 < 10 μM
Benzofuran Derivative 4AntifungalCandida albicansMIC = 12.5 μg/mL

Study on Antimycobacterial Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of benzofuran derivatives and evaluated their antimycobacterial activity against M. tuberculosis. The most active compounds exhibited MIC values significantly lower than those of standard treatments, indicating their potential as new therapeutic agents .

Evaluation of Cytotoxicity

Another investigation focused on the cytotoxic effects of various benzofuran derivatives on cancer cell lines. The study found that specific modifications to the benzofuran structure enhanced selectivity towards cancer cells while minimizing toxicity to normal cells, highlighting the therapeutic potential of these compounds in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving condensation, cyclization, and functionalization. For example:

  • Step 1 : Condensation of methyl 2-hydrazineyl-1H-benzo[d]imidazole-5-carboxylate with ethyl-2-phenylacetoacetate in methanol at 45°C for 2 hours forms the pyrazole intermediate .

  • Step 2 : Saponification using LiOH in THF followed by HPLC purification yields the final product (14% yield) .

  • Key Conditions : Temperature control (45°C), solvent selection (MeOH/THF), and purification via HPLC are critical for optimizing yield .

    Reaction Step Reagents/ConditionsYield (%)
    CondensationMeOH, 45°C, 2 h45–85%*
    SaponificationLiOH, THF, RT14%
    *Yields vary with substituents and purification methods .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.52–8.34 ppm and carbonyl carbons at δ 167.5 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1783 cm⁻¹, NH stretch at ~3342 cm⁻¹) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 335.1) .
  • X-ray Crystallography : Resolves 3D structure (monoclinic P21/c space group, cell parameters a = 16.064 Å, b = 7.656 Å) for absolute configuration validation .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

  • Methodological Answer :

  • Solvent Optimization : Replace methanol with DMF under reflux for better solubility of intermediates .
  • Catalysis : Use p-TSA (para-toluenesulfonic acid) in DMF to accelerate cyclization .
  • Purification : Employ gradient HPLC (ACN/H2O) over column chromatography to isolate polar byproducts .
  • Scale-Up : Monitor reaction progress via TLC and adjust stoichiometry of LiOH to prevent over-saponification .

Q. How does this compound interact with tubulin, and what experimental assays validate this mechanism?

  • Methodological Answer :

  • Tubulin Polymerization Assay : Use >99% pure tubulin and fluorescence-based assays (e.g., MBIC inhibits polymerization with IC50 < 1 µM) .
  • Mitotic Blockage Analysis : Treat HeLa cells with the compound (10 µM, 24 h) and quantify mitotic arrest via flow cytometry (e.g., 70% G2/M arrest) .
  • Competitive Binding Studies : Co-incubate with colchicine to assess binding site overlap via IC50 shifts .

Q. What computational methods are used to predict the compound's bioactivity and binding modes?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G* to confirm stability of the lowest-energy conformation .
  • Molecular Docking : Simulate binding to tubulin’s colchicine site (PDB: 1SA0) using AutoDock Vina; validate with ΔG < -8 kcal/mol .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. How can researchers address contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Use identical tubulin sources (e.g., bovine vs. human) and buffer conditions (e.g., 80 mM PIPES, pH 6.8) .
  • Purity Validation : Characterize compounds via HPLC (>95% purity) and NMR to exclude batch-specific impurities .
  • Cell Line Selection : Compare activity in HeLa (cervical) vs. HCT-116 (colon) cancer cells to assess tissue specificity .

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